molecular formula C8H5Cl3O B1406796 2,4-Dichloro-6-methylbenzoyl chloride CAS No. 52207-67-7

2,4-Dichloro-6-methylbenzoyl chloride

Cat. No.: B1406796
CAS No.: 52207-67-7
M. Wt: 223.5 g/mol
InChI Key: ZYCUGDJCGAINDW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 2.45 ppm (s, 3H) : Methyl group protons (C6-CH₃).
  • δ 7.35–7.55 ppm (m, 2H) : Aromatic protons at C3 and C5 positions.
  • δ 7.80 ppm (s, 1H) : Aromatic proton at C1 position adjacent to the carbonyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 21.5 ppm : Methyl carbon (C6-CH₃).
  • δ 128–135 ppm : Aromatic carbons (C2, C4, and C6).
  • δ 165.2 ppm : Carbonyl carbon (C=O).

The deshielding of the carbonyl carbon (δ > 160 ppm) confirms the presence of the electron-withdrawing acyl chloride group.

Infrared (IR) Vibrational Fingerprint Profiling

Key IR absorptions (cm⁻¹):

  • ~1775–1790 : Strong C=O stretching vibration (acyl chloride).
  • ~750–800 : C-Cl asymmetric stretching (aromatic chlorides).
  • ~2900–3000 : C-H stretching (methyl group).

The absence of O-H stretches (2500–3300 cm⁻¹) distinguishes the compound from its carboxylic acid precursor.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

  • Parent Ion : m/z 222.93 [M]⁺ (calculated for C₈H₅Cl₃O).
  • Major Fragments :
    • m/z 187.92 [M – Cl]⁺ (loss of chlorine radical).
    • m/z 151.95 [M – COCl]⁺ (cleavage of acyl chloride group).

The fragmentation pattern aligns with the stability of the aromatic ring and the propensity of acyl chlorides to lose COCl under ionization.

Table 1: Summary of Spectroscopic Data

Technique Key Peaks/Patterns Structural Assignment
¹H NMR δ 2.45 (s), δ 7.35–7.80 (m) Methyl group, aromatic protons
¹³C NMR δ 165.2 (C=O) Acyl chloride carbonyl carbon
IR 1775–1790 cm⁻¹ C=O stretching
EI-MS m/z 222.93, 187.92, 151.95 Parent ion, Cl and COCl losses

Properties

IUPAC Name

2,4-dichloro-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUGDJCGAINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methylbenzoyl chloride can be synthesized through the chlorination of 6-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-6-methylbenzoyl chloride involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

This compound readily participates in reactions with nucleophiles, forming esters, amides, and acids.

Ester Formation

Reaction with alcohols yields esters. For example, in a synthesis of methyl 2-chloro-6-methylbenzoate, 2-chloro-6-methylbenzoyl chloride (structurally analogous) reacted with methanol under mild conditions:

text
2-Chloro-6-methylbenzoyl chloride + MeOH → Methyl 2-chloro-6-methylbenzoate

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C → 20°C

  • Yield: 87%

Amide Formation

Reaction with amines produces substituted amides. For instance, 2,6-dichlorobenzoyl chloride (a related compound) reacted with (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine:

text
2,6-Dichlorobenzoyl chloride + Amine → 2,6-Dichloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide

Conditions :

  • Solvent: Dichloromethane

  • Base: N,N-Diisopropylethylamine

  • Yield: 92%

Chlorination of the Methyl Group

The methyl group at position 6 can undergo further chlorination under specific conditions. A related process for chlorinating methylbenzoyl chlorides involves:

SubstrateCatalystTemperatureChlorine GasYield (Dichlorinated Product)
m-Methylbenzoyl chlorideFeCl₃110°C60 g21% chlorination efficiency

Mechanism :

  • Radical-initiated chlorination under UV light or thermal activation.

  • Selective dichlorination is challenging due to similar reactivity of mono- and dichlorinated intermediates .

Use in Dehydrative Condensation

While not directly documented for this compound, imido-substituted triazines (e.g., 2A ) enhance acylation efficiency in dehydrative condensation. For example:

text
Carboxylic Acid + Amine → Amide (via 2,4-Dichloro-6-methylbenzoyl chloride activation)

Key Data :

  • Triazine reagents achieve 91–96% yields in peptide bond formation .

  • Reaction times: 15 minutes to 5 hours, depending on steric hindrance .

Stability and Handling

  • Hydrolysis Sensitivity : Reacts vigorously with water to form 2,4-dichloro-6-methylbenzoic acid.

  • Storage : Requires anhydrous conditions and inert atmosphere to prevent decomposition .

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
2,4-Dichloro-6-methylbenzoyl chloride serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. It participates in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to products like 2,4-Dichloro-6-methylbenzamide and 2,4-Dichloro-6-methylbenzoate esters.
  • Hydrolysis : Hydrolysis of the compound yields 2,4-Dichloro-6-methylbenzoic acid, a derivative that can be further utilized in organic synthesis.
  • Reduction Reactions : It can be reduced to form 2,4-Dichloro-6-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Biological Research

2. Preparation of Biologically Active Molecules
In biological research, this compound is utilized to prepare various biologically active molecules. Its reactivity allows it to be employed in the development of potential drug candidates. For instance, derivatives synthesized from 2,4-Dichloro-6-methylbenzoyl chloride have been investigated for their biological activities against specific diseases .

Industrial Applications

3. Production of Specialty Chemicals
The compound is also significant in industrial applications where it is involved in the production of specialty chemicals. Its role as an acyl chloride makes it suitable for synthesizing various derivatives that are essential in manufacturing processes .

Case Studies and Research Findings

Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of 2,4-Dichloro-6-methylbenzoyl chloride exhibit antimicrobial properties. A study focused on synthesizing new compounds based on this intermediate showed promising results against certain bacterial strains .

Case Study 2: Pharmaceutical Development
In pharmaceutical research, derivatives synthesized from 2,4-Dichloro-6-methylbenzoyl chloride have been evaluated for their efficacy as anti-inflammatory agents. The synthesis involved nucleophilic substitution reactions leading to compounds with enhanced biological activity compared to their precursors .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate in forming the active drug molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2,4-dichloro-6-methylbenzoyl chloride are best understood through comparison with structurally related compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of 2,4-Dichloro-6-methylbenzoyl Chloride and Analogues
Compound Name Molecular Formula CAS Number Key Substituents Reactivity & Applications Safety Considerations
2,4-Dichloro-6-methylbenzoyl chloride C₈H₅Cl₃O Not provided Cl (2,4), CH₃ (6), COCl High electrophilicity; used in acylations and pharmaceutical synthesis Likely corrosive; handle with PPE
4-Bromobenzoyl chloride C₇H₄BrClO 586-75-4 Br (4), COCl Moderate reactivity; employed in polymer and dye synthesis Corrosive; harmful inhalation
4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₂FO₂ MFCD12197997 Cl (2), F (6), benzyloxy (4), COCl Bulky substituent reduces reaction rates; niche use in specialty chemicals Data not available
Benzoyl chloride C₇H₅ClO 98-88-4 COCl (unsubstituted benzene) Baseline reactivity; versatile acylating agent Corrosive; irritant
2-Chloro-6-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S Not provided Cl (2), CH₃ (6), SO₂Cl Sulfonating agent; used in sulfonamide synthesis Likely toxic; handle in fume hood

Reactivity and Electronic Effects

  • Electron-Withdrawing Substituents : The chlorine atoms in 2,4-dichloro-6-methylbenzoyl chloride strongly deactivate the aromatic ring, increasing the electrophilicity of the acyl chloride group compared to benzoyl chloride. This makes it more reactive in nucleophilic acyl substitutions .
  • Comparison with 4-Bromobenzoyl Chloride : Bromine’s lower electronegativity compared to chlorine results in weaker electron withdrawal, making 4-bromobenzoyl chloride less reactive than 2,4-dichloro-6-methylbenzoyl chloride. However, bromine’s larger size may influence crystal packing in solid-state applications .

Functional Group Comparison: Acyl vs. Sulfonyl Chlorides

While 2,4-dichloro-6-methylbenzoyl chloride is an acyl chloride, 2-chloro-6-methylbenzenesulfonyl chloride () is a sulfonyl chloride. Sulfonyl chlorides are less reactive toward nucleophilic substitution but are critical in forming sulfonamides and sulfonate esters. The sulfonyl group’s higher stability makes these compounds suitable for prolonged storage and controlled reactions .

Biological Activity

2,4-Dichloro-6-methylbenzoyl chloride is an important chemical compound in medicinal chemistry and agricultural applications. Its biological activity has been studied extensively, particularly in the context of its potential as a therapeutic agent and its interactions with various biological systems.

2,4-Dichloro-6-methylbenzoyl chloride is characterized by:

  • Molecular Formula : C8_{8}H6_{6}Cl2_{2}O
  • CAS Number : 4659-45-4
  • Molecular Weight : 201.04 g/mol

This compound features a benzoyl chloride moiety, which is known for its reactivity in acylation reactions.

Biological Activity Overview

The biological activity of 2,4-Dichloro-6-methylbenzoyl chloride has been evaluated against a variety of biological targets. Notable findings include:

  • Antimicrobial Properties : Studies have indicated that derivatives of 2,4-dichlorobenzoyl chloride exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For example, a study demonstrated its effectiveness against Corynebacterium sepedonicum, which metabolizes 2,4-dichlorobenzoate .
  • Antiparasitic Activity : The compound has been reported to possess antiparasitic properties, particularly against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Structure-activity relationship (SAR) studies have identified modifications that enhance its efficacy against these pathogens .

Case Study 1: Antiparasitic Activity

A series of benzoyl derivatives were synthesized and tested for their activity against T. gondii tachyzoites. Among these, one compound derived from 2,4-Dichloro-6-methylbenzoyl chloride showed promising results with moderate activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, 2,4-Dichlorobenzoyl chloride was utilized in the synthesis of novel compounds aimed at inhibiting bacterial growth. The results indicated that certain derivatives exhibited potent antimicrobial properties, suggesting potential applications in developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of 2,4-Dichloro-6-methylbenzoyl chloride can be influenced by various structural modifications. Key aspects include:

ModificationEffect on Activity
Substitution on the benzene ringAltered binding affinity to biological targets
Presence of halogensEnhanced antimicrobial properties
Chain length variationsImpact on pharmacokinetics and bioavailability

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that compounds derived from 2,4-Dichloro-6-methylbenzoyl chloride have favorable absorption characteristics. For instance:

  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes
  • CYP Inhibition : Selective inhibition of CYP1A2 was noted, which may have implications for drug interactions .

Toxicity assessments have shown that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further studies are required to fully understand their safety profiles.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-methylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
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